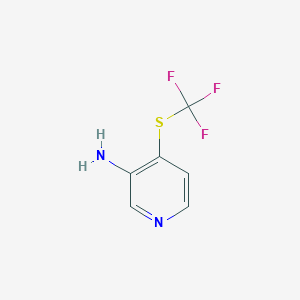

4-(Trifluoromethylthio)pyridin-3-amine

CAS No.:

Cat. No.: VC15784615

Molecular Formula: C6H5F3N2S

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5F3N2S |

|---|---|

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | 4-(trifluoromethylsulfanyl)pyridin-3-amine |

| Standard InChI | InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-1-2-11-3-4(5)10/h1-3H,10H2 |

| Standard InChI Key | BGRCSCKEDQZTQA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC(=C1SC(F)(F)F)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-(Trifluoromethylthio)pyridin-3-amine (IUPAC name: 4-(trifluoromethylsulfanyl)pyridin-3-amine) is defined by the molecular formula C₆H₅F₃N₂S and a molecular weight of 194.18 g/mol . The systematic nomenclature reflects its pyridine backbone substituted at the 3-position with an amine group and at the 4-position with a trifluoromethylthio moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1153766-90-5 | |

| SMILES | C1=CN=CC(=C1SC(F)(F)F)N | |

| InChIKey | BGRCSCKEDQZTQA-UHFFFAOYSA-N | |

| Synonymous Designations | 4-[(Trifluoromethyl)sulfanyl]pyridin-3-amine; AKOS009814446 |

Structural Analysis

Synthetic Methodologies

Direct Functionalization of Pyridine Derivatives

While no explicit synthesis protocol for 4-(trifluoromethylthio)pyridin-3-amine appears in the reviewed literature, analogous routes for substituted aminopyridines provide methodological insights. The patent CN101863829A details a multi-step synthesis of 3-fluoro-4-aminopyridine involving:

-

Lithiation of 3-fluoropyridine followed by carboxylation

-

Conversion to acyl chloride intermediates

-

Hofmann degradation of carboxamide derivatives

Adapting this approach, potential synthesis of 4-(trifluoromethylthio)pyridin-3-amine could involve:

-

Step 1: Regioselective introduction of the -SCF₃ group via nucleophilic aromatic substitution (SNAr) on 4-chloropyridin-3-amine under basic conditions.

-

Step 2: Trifluoromethylthiolation using reagents like AgSCF₃ or CuSCF₃ complexes.

Physicochemical Properties

Spectroscopic Characteristics

Hypothetical spectral data can be extrapolated from analogous compounds:

-

¹H NMR: Pyridine ring protons would appear as distinct multiplets in the δ 7.5–8.5 ppm range, with deshielding effects from adjacent substituents.

-

¹³C NMR: The carbon adjacent to -SCF₃ would show significant downfield shifts (δ > 140 ppm) due to electron withdrawal.

-

IR Spectroscopy: N-H stretching vibrations near 3400 cm⁻¹ and C-F stretches around 1100–1200 cm⁻¹ would dominate the spectrum .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to positions ortho and para to existing substituents. For 4-(trifluoromethylthio)pyridin-3-amine, this predicts reactivity at the 2-, 5-, and 6-positions. Halogenation or nitration would require strong electrophiles (e.g., HNO₃/H₂SO₄) under controlled conditions .

Nucleophilic and Radical Reactions

The -SCF₃ group exhibits unique reactivity in radical-mediated processes. Potential transformations include:

-

Desulfurative Coupling: Using transition metal catalysts to replace -SCF₃ with other groups.

-

Oxidation: Conversion to sulfone (-SO₂CF₃) or sulfoxide (-SOCF₃) derivatives under oxidative conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume